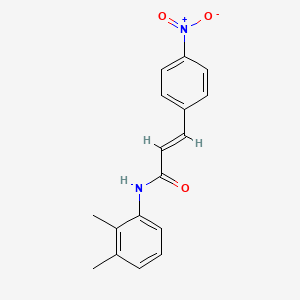![molecular formula C15H20N2O4 B5778139 methyl 1-{[(4-methoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5778139.png)
methyl 1-{[(4-methoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-{[(4-methoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate is a compound that belongs to the class of piperidinecarboxylates. It is a synthetic compound that has gained popularity in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of methyl 1-{[(4-methoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, the compound may also interfere with the replication of certain viruses and fungi.
Biochemical and Physiological Effects:
Methyl 1-{[(4-methoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate has been found to exhibit several biochemical and physiological effects. Studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, the compound has been found to inhibit the growth and proliferation of certain viruses and fungi. The compound has also been shown to cross the blood-brain barrier, making it a potential drug delivery agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 1-{[(4-methoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate in lab experiments is its relatively simple synthesis method. Additionally, the compound has been extensively studied, and its potential applications in various fields have been well-established. However, one of the main limitations of using the compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration method to minimize toxicity.
Orientations Futures
There are several future directions for the study of methyl 1-{[(4-methoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate. One potential direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of the compound. Furthermore, the potential applications of the compound in drug delivery and other fields should be explored in more detail. Finally, studies are needed to determine the long-term effects of the compound on human health and the environment.
Méthodes De Synthèse
The synthesis of methyl 1-{[(4-methoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate involves the reaction of 4-methoxyaniline with ethyl 4-piperidinecarboxylate in the presence of a catalyst. The resulting intermediate is then treated with methyl chloroformate to obtain the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Methyl 1-{[(4-methoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate has been extensively studied for its potential applications in various fields of research. It has been found to exhibit antitumor, antiviral, and antifungal properties. The compound has also been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier.
Propriétés
IUPAC Name |
methyl 1-[(4-methoxyphenyl)carbamoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-20-13-5-3-12(4-6-13)16-15(19)17-9-7-11(8-10-17)14(18)21-2/h3-6,11H,7-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXKDHZNQSHDPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-{[(4-methoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5778061.png)


![4-chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5778090.png)


![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5778106.png)
![N-benzyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5778107.png)





![N-[4-(dimethylamino)-1-naphthyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5778164.png)